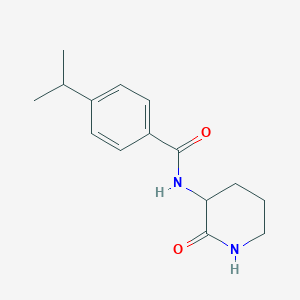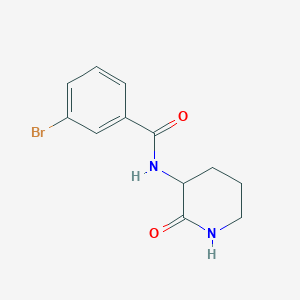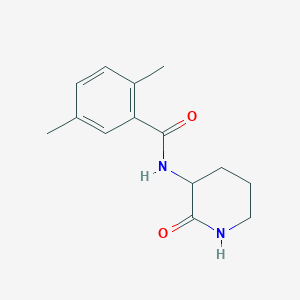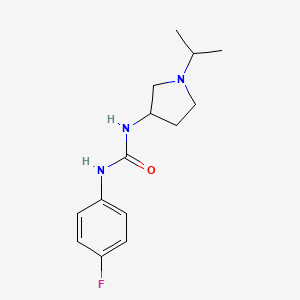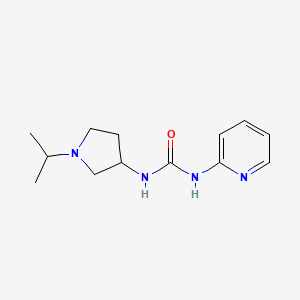
1-(1-Isopropylpyrrolidin-3-yl)-3-(pyridin-2-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Isopropylpyrrolidin-3-yl)-3-(pyridin-2-yl)urea, also known as IPPU, is a chemical compound that has gained significant attention in the field of scientific research. This compound belongs to the class of pyrrolidinyl urea derivatives and has been found to possess various biological activities.
Applications De Recherche Scientifique
1-(1-Isopropylpyrrolidin-3-yl)-3-(pyridin-2-yl)urea has been extensively studied for its potential use in the treatment of various diseases. It has been found to possess anticonvulsant, antinociceptive, and anti-inflammatory activities. 1-(1-Isopropylpyrrolidin-3-yl)-3-(pyridin-2-yl)urea has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and epilepsy.
Mécanisme D'action
The exact mechanism of action of 1-(1-Isopropylpyrrolidin-3-yl)-3-(pyridin-2-yl)urea is not yet fully understood. However, it has been proposed that 1-(1-Isopropylpyrrolidin-3-yl)-3-(pyridin-2-yl)urea acts by inhibiting the activity of the enzyme acetylcholinesterase (AChE). AChE is responsible for the breakdown of the neurotransmitter acetylcholine, and inhibition of this enzyme results in increased levels of acetylcholine in the brain. Increased levels of acetylcholine have been associated with improved cognitive function and memory.
Biochemical and Physiological Effects:
1-(1-Isopropylpyrrolidin-3-yl)-3-(pyridin-2-yl)urea has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). 1-(1-Isopropylpyrrolidin-3-yl)-3-(pyridin-2-yl)urea has also been found to increase the levels of the anti-inflammatory cytokine interleukin-10 (IL-10). In addition, 1-(1-Isopropylpyrrolidin-3-yl)-3-(pyridin-2-yl)urea has been found to reduce the levels of oxidative stress markers such as malondialdehyde (MDA) and increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT).
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-(1-Isopropylpyrrolidin-3-yl)-3-(pyridin-2-yl)urea in lab experiments is its high potency. 1-(1-Isopropylpyrrolidin-3-yl)-3-(pyridin-2-yl)urea has been found to exhibit significant biological activity at low concentrations. Another advantage is its low toxicity, which makes it a safe compound to use in lab experiments. However, one of the limitations of using 1-(1-Isopropylpyrrolidin-3-yl)-3-(pyridin-2-yl)urea in lab experiments is its limited solubility in water, which can make it difficult to administer to cells or animals.
Orientations Futures
There are several future directions for research on 1-(1-Isopropylpyrrolidin-3-yl)-3-(pyridin-2-yl)urea. One direction is to further investigate its potential use in the treatment of neurological diseases such as Alzheimer's disease and Parkinson's disease. Another direction is to investigate its potential use in the treatment of pain and inflammation. Additionally, further studies are needed to fully understand the mechanism of action of 1-(1-Isopropylpyrrolidin-3-yl)-3-(pyridin-2-yl)urea and to identify its molecular targets.
Méthodes De Synthèse
The synthesis of 1-(1-Isopropylpyrrolidin-3-yl)-3-(pyridin-2-yl)urea involves the reaction of 1-(pyridin-2-yl)pyrrolidin-3-amine with isopropyl isocyanate. The reaction is carried out in the presence of a base such as potassium carbonate, and the product is obtained after purification by column chromatography. The yield of 1-(1-Isopropylpyrrolidin-3-yl)-3-(pyridin-2-yl)urea obtained by this method is around 70%.
Propriétés
IUPAC Name |
1-(1-propan-2-ylpyrrolidin-3-yl)-3-pyridin-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O/c1-10(2)17-8-6-11(9-17)15-13(18)16-12-5-3-4-7-14-12/h3-5,7,10-11H,6,8-9H2,1-2H3,(H2,14,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGHOBJNGMLKCCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(C1)NC(=O)NC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

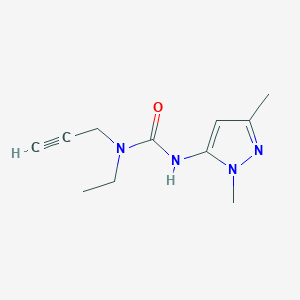

![2-(ethylsulfonylamino)-N-[3-(2-pyridin-2-ylethynyl)phenyl]benzamide](/img/structure/B7528288.png)
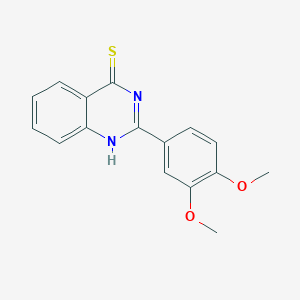
![2,2,2-trifluoroethyl N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]carbamate](/img/structure/B7528296.png)

![2-[(4-Acetyl-3-methylpyrazol-1-yl)methyl]benzonitrile](/img/structure/B7528305.png)
![1-[[2-(2-Chlorophenyl)-1,3-oxazol-4-yl]methyl]pyridin-2-one](/img/structure/B7528308.png)
![1-phenyl-3-(piperidin-1-ylmethyl)-5,6-dihydro-4H-cyclopenta[c]pyrazole](/img/structure/B7528312.png)
![5-ethyl-N-[(4-fluorophenyl)methyl]-N-prop-2-ynylthiophene-2-carboxamide](/img/structure/B7528317.png)
